2-(2,3,4,5-Tetrafluorophenoxy)acetic acid
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Overview
Description
2-(2,3,4,5-Tetrafluorophenoxy)acetic acid is an organic compound characterized by the presence of a tetrafluorophenoxy group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4,5-tetrafluorophenoxy)acetic acid typically involves the reaction of 2,3,4,5-tetrafluorophenol with chloroacetic acid in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2,3,4,5-Tetrafluorophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
2-(2,3,4,5-Tetrafluorophenoxy)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3,4,5-tetrafluorophenoxy)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
2-(2,3,5,6-Tetrafluorophenoxy)acetic acid: Similar in structure but with different fluorine atom positions.
2,3,4,5,6-Pentafluorophenylacetic acid: Contains an additional fluorine atom, leading to different chemical properties.
Uniqueness: 2-(2,3,4,5-Tetrafluorophenoxy)acetic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct reactivity and stability compared to other fluorinated compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
14742-41-7 |
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Molecular Formula |
C8H4F4O3 |
Molecular Weight |
224.11 g/mol |
IUPAC Name |
2-(2,3,4,5-tetrafluorophenoxy)acetic acid |
InChI |
InChI=1S/C8H4F4O3/c9-3-1-4(15-2-5(13)14)7(11)8(12)6(3)10/h1H,2H2,(H,13,14) |
InChI Key |
GNIFIQOTPBITAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)OCC(=O)O |
Origin of Product |
United States |
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